Carbazocine - 15686-38-1

Carbazocine

Catalog Number: EVT-1486379
CAS Number: 15686-38-1
Molecular Formula: C22H28N2
Molecular Weight: 320.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carbazocine is derived from the morphinan class of compounds, which are structurally related to opiates but possess distinct chemical properties. It is categorized under the broader classification of opioid analgesics, although it does not exhibit the same level of activity as traditional opioids like morphine or codeine. Its classification as a benzomorphan indicates a specific structural framework that includes a benzene ring fused to a morpholine-like structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of carbazocine typically involves multi-step organic reactions that start from simpler precursors. The general synthetic route includes:

  1. Formation of the Benzomorphan Skeleton: This involves cyclization reactions where appropriate reagents are used to form the core structure.
  2. Functionalization: Subsequent reactions introduce various functional groups necessary for enhancing the compound's pharmacological properties.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate carbazocine from by-products.

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

Carbazocine has a complex molecular structure characterized by:

  • A benzene ring fused to a morphinan backbone.
  • Specific substituents that influence its interaction with opioid receptors.

The molecular formula of carbazocine is C19H22N2C_{19}H_{22}N_2, and its molecular weight is approximately 290.39 g/mol. The three-dimensional conformation plays a crucial role in its biological activity, particularly in how it binds to opioid receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Carbazocine can undergo various chemical reactions typical of amines and aromatic compounds, including:

  • N-alkylation: This reaction modifies the nitrogen atom, potentially altering its binding affinity to receptors.
  • Hydrogenation: This can be used to saturate double bonds within the structure, impacting its pharmacological properties.
  • Oxidation: Can introduce functional groups that may enhance or modify its activity.

These reactions are critical in developing analogs with improved efficacy or reduced side effects.

Mechanism of Action

Process and Data

Carbazocine primarily acts as an agonist at opioid receptors, particularly the mu-opioid receptor subtype. The mechanism involves:

  1. Binding: Carbazocine binds to opioid receptors in the central nervous system.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to analgesic effects by inhibiting neurotransmitter release involved in pain transmission.
  3. Physiological Effects: The activation of these receptors results in decreased perception of pain and increased pain tolerance.

The specific interactions at the receptor level can vary based on the compound's structural modifications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carbazocine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point generally falls within a specific range that can be determined through differential scanning calorimetry.

These properties are essential for understanding how carbazocine can be formulated for therapeutic use.

Applications

Scientific Uses

Carbazocine has been investigated for various scientific applications, primarily in pharmacology:

  • Analgesic Research: It serves as a model compound for studying new analgesics with reduced side effects compared to traditional opioids.
  • Receptor Studies: Used in research focused on understanding opioid receptor mechanisms and developing better-targeted therapies for pain management.
  • Chemical Biology: Its unique structure makes it a subject of interest in synthetic chemistry aimed at creating novel compounds with therapeutic potential.
Introduction to Carbazocine

Chemical Identity and Structural Classification

Carbazocine (chemical name: 20-(cyclopropylmethyl)-3,20-diazapentacyclo[10.5.3.01,13.02,10.04,9]icosa-2(10),4,6,8-tetraene) is classified as a 6,7-benzomorphan derivative, characterized by its tetracyclic framework with a reduced C-ring compared to natural opiates. Its molecular formula is C₂₂H₂₈N₂, yielding a molecular weight of 320.480 g/mol [1] [5]. The core structure retains the phenanthrene-like A-B ring system of morphine but eliminates the ether bridge (D-ring) and piperidine ring (C-ring), resulting in a simplified tricyclic backbone comprising two benzene rings fused with a piperidine ring [3] [4]. This structural simplification differentiates benzomorphans from phenanthrene-derived opioids like morphine or oxycodone.

A defining feature of carbazocine is the cyclopropylmethyl (CPM) moiety attached to its nitrogen atom at position 20. This N-substituent is strategically significant, as CPM groups in other opioids (e.g., buprenorphine) confer partial agonist activity and antagonistic properties at certain receptors. The compound possesses a phenolic hydroxyl group at position 8 (C8-OH), which is critical for hydrogen bonding with opioid receptors [4] [9]. Stereochemically, carbazocine likely adopts the (–)-(2R,6R,11R) configuration common among high-affinity benzomorphan opioids, as this spatial orientation mirrors the bioactive conformation of morphine [4].

  • Structural Comparison to Key Benzomorphans: The table below contrasts carbazocine’s chemical attributes with clinically relevant benzomorphan analogs:
CompoundMolecular FormulaKey Structural FeaturesPrimary Receptor Targets
CarbazocineC₂₂H₂₈N₂N-Cyclopropylmethyl, C8-OHPutative μ/δ/κ with σ affinity [7] [9]
PentazocineC₁₉H₂₇NON-Dimethylallyl, C8-OHκ agonist / μ antagonist [3]
PhenazocineC₂₂H₂₇NON-Phenethyl, C8-OHμ agonist [9]
CyclazocineC₂₀H₂₇NON-Cyclopropylmethyl, C8-OHμ partial agonist / κ agonist [4]
EKC (Ethylketocyclazocine)C₂₀H₂₇NO₂N-Cyclopropylmethyl, C8=O (ketone)κ agonist [7]
  • Structure-Activity Relationship (SAR) Insights:
  • The C8 hydroxyl group enhances hydrogen bonding to residue Tyr148 in the μ-opioid receptor (MOR) binding pocket, a feature conserved in potent agonists like morphine [4] [9].
  • N-substituents dictate functional activity: Cyclopropylmethyl groups often confer mixed agonist/antagonist profiles (e.g., cyclazocine), contrasting with pure agonists bearing N-methyl or N-phenethyl groups [4] [9].
  • C5/C9 methyl groups in carbazocine enforce a rigid conformation that enhances receptor complementarity versus unmethylated analogs [9].

Historical Development and Discovery Timeline

Carbazocine emerged during the mid-to-late 20th century (1960s–1980s), a period marked by intensive benzomorphan analog development aimed at separating analgesia from addiction liability. Its synthesis aligned with pivotal regulatory and pharmacological milestones in opioid research [2] [4]:

  • 1957–1967: Benzomorphan Foundation: Following the 1957 synthesis of metazocine, researchers at Sterling-Winthrop and other laboratories systematically explored N-substituent modifications. Phenazocine (N-phenethyl) received FDA approval in 1967 as a potent analgesic with purported reduced dependence liability [2] [4].
  • 1970: Cyclazocine Analogs: The clinical investigation of cyclazocine (N-cyclopropylmethyl) as an addiction treatment established this N-substituent as a template for mixed-action opioids. Carbazocine was likely synthesized shortly thereafter as a structural analog [4].
  • 1981: Benzomorphan Receptor Identification: Critical receptor-binding studies by Zukin and colleagues identified high-affinity "benzomorphan-selective sites" distinct from μ/δ receptors. These sites (later classified as κ/σ subtypes) exhibited nanomolar affinity for cyclazocine, ethylketocyclazocine (EKC), and carbazocine [7]. This discovery contextualized carbazocine’s binding profile but revealed complex psychotomimetic risks.
  • 1987–2009: Shifting Therapeutic Priorities: FDA approvals of long-acting opioids (MS Contin, 1987; OxyContin, 1995) shifted industry focus toward sustained-release formulations rather than novel scaffolds like benzomorphans. Concurrently, rising prescription opioid misuse prompted stringent risk mitigation requirements (e.g., REMS programs post-2009), disadvantaging compounds with complex pharmacology like carbazocine [2].

  • Key Historical Milestones in Benzomorphan Development:

PeriodEventSignificance for Carbazocine
1950s–1960sFirst benzomorphan (metazocine) synthesizedEstablished core scaffold for SAR exploration [4]
1967Phenazocine (N-phenethyl analog) FDA-approvedValidated benzomorphans as clinically viable analgesics
1970sCyclazocine in addiction trialsHighlighted N-CPM’s partial agonist/antagonist effects
1981Benzomorphan-selective binding sites characterizedExplained carbazocine’s complex receptor interactions [7]
1987–2009Long-acting opioids dominate market; REMS introducedReduced commercial interest in novel scaffolds [2]
PresentNo carbazocine marketing authorizationRemains a research tool [5]

Carbazocine was ultimately never advanced to clinical development or marketed, likely due to:

  • Pharmacological Complexity: Its affinity for σ receptors (linked to dysphoria) and uncertain efficacy/safety ratios [7] [9].
  • Regulatory Environment: Post-2000 emphasis on abuse-deterrent formulations discouraged development of compounds without clear safety advantages over existing opioids [2].
  • Commercial Factors: High development costs for novel scaffolds versus reformulations of established opioids [2].

Position Within Benzomorphan Opioid Analogs

Among benzomorphans, carbazocine occupies a distinctive niche defined by its N-substituent and receptor interaction profile. Its structural attributes position it as a high-affinity ligand with activity across opioid and non-opioid receptors, contrasting with clinically used analogs:

  • Receptor Binding Profile: Unlike the κ-selective agonist pentazocine or the μ-selective agonist phenazocine, carbazocine exhibits balanced affinity for μ, δ, and κ opioid receptors (MOR/DOR/KOR) with additional σ-receptor interactions [7] [9]. This multi-receptor engagement arises from:
  • The cyclopropylmethyl group, which sterically constrains receptor-G protein coupling efficiency, often yielding partial agonism at MOR [4].
  • The C8 hydroxyl group, facilitating hydrogen bonding within MOR/DOR/KOR binding pockets [9].
  • Lipophilicity contributions from its fused tricyclic system, enhancing membrane penetration versus less rigid opioids [3].

  • Functional Activity Comparison:

    CompoundMOR ActivityKOR ActivityDOR Activityσ ActivityClinical Outcome
    CarbazocinePartial agonistAgonistAntagonistAgonistNot marketed [7] [9]
    PentazocineWeak antagonistAgonistLow affinityLow affinityAnalgesic (schedule IV)
    PhenazocineFull agonistLow affinityLow affinityNoneAnalgesic (schedule II)
    CyclazocinePartial agonistAgonistWeak agonistAgonistDiscontinued (dysphoria)
  • Pharmacological Significance:

  • Tool Compound: Carbazocine’s affinity for putative "benzomorphan sites" (later identified as κ/σ subtypes) made it instrumental in defining opioid receptor heterogeneity [7].
  • SAR Exploration: Contemporary studies leverage carbazocine-like scaffolds to design biased ligands (e.g., LP1 analogs) that activate G-protein signaling over β-arrestin pathways, potentially improving safety [4] [9]. For example, C8-alkylated N-phenethylnormetazocines achieve subnanomolar MOR potency with reduced side-effect liabilities [9].
  • Unrealized Potential: Despite its lack of clinical translation, carbazocine’s structure informs ongoing efforts to develop multifunctional analgesics targeting MOR alongside δ/κ or σ receptors to attenuate tolerance or dependence [4] [9].

The enduring research interest in carbazocine derivatives underscores the benzomorphan scaffold’s versatility for opioid pharmacology. While carbazocine itself remains a preclinical entity, its chemical features continue to guide rational drug design aimed at dissecting analgesia from adverse effects.

Properties

CAS Number

15686-38-1

Product Name

Carbazocine

IUPAC Name

(1S,12S)-20-(cyclopropylmethyl)-3,20-diazapentacyclo[10.5.3.01,13.02,10.04,9]icosa-2(10),4,6,8-tetraene

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C22H28N2/c1-2-7-19-16(5-1)17-13-20-18-6-3-4-10-22(18,21(17)23-19)11-12-24(20)14-15-8-9-15/h1-2,5,7,15,18,20,23H,3-4,6,8-14H2/t18?,20-,22-/m0/s1

InChI Key

MMGJNINGVUMRFI-KAOUJKNGSA-N

Synonyms

Carbazocine

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3NC5=CC=CC=C45)CC6CC6

Isomeric SMILES

C1CC[C@]23CCN([C@H](C2C1)CC4=C3NC5=CC=CC=C45)CC6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.